methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-aminospiro[33]heptane-1-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structureThe spirocyclic framework imparts distinct chemical properties, making it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride typically involves the reaction of a suitable spirocyclic precursor with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of spirocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride: Similar in structure but with a different position of the amino group.
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride: Another spirocyclic compound with variations in the position of functional groups
Uniqueness
Methyl 1-aminospiro[3.3]heptane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of the amino and ester groups. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2742660-79-1 |
---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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